Methyl 2,4,6-trimethyl-3-nitrobenzoate Methyl 2,4,6-trimethyl-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 250650-97-6
VCID: VC7443938
InChI: InChI=1S/C11H13NO4/c1-6-5-7(2)10(12(14)15)8(3)9(6)11(13)16-4/h5H,1-4H3
SMILES: CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])C
Molecular Formula: C11H13NO4
Molecular Weight: 223.228

Methyl 2,4,6-trimethyl-3-nitrobenzoate

CAS No.: 250650-97-6

Cat. No.: VC7443938

Molecular Formula: C11H13NO4

Molecular Weight: 223.228

* For research use only. Not for human or veterinary use.

Methyl 2,4,6-trimethyl-3-nitrobenzoate - 250650-97-6

Specification

CAS No. 250650-97-6
Molecular Formula C11H13NO4
Molecular Weight 223.228
IUPAC Name methyl 2,4,6-trimethyl-3-nitrobenzoate
Standard InChI InChI=1S/C11H13NO4/c1-6-5-7(2)10(12(14)15)8(3)9(6)11(13)16-4/h5H,1-4H3
Standard InChI Key QZDCQHUTGCJJJT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three methyl groups (at positions 2, 4, and 6), a nitro group (-NO₂) at position 3, and a methyl ester (-COOCH₃) at position 1. This substitution pattern creates significant steric hindrance and electronic effects. The nitro group, a strong electron-withdrawing moiety, directs subsequent electrophilic substitutions meta to itself, while the methyl groups, being electron-donating, influence solubility and reactivity .

Table 1: Hypothetical Physicochemical Properties Based on Analogues

PropertyMethyl 2,4,6-Trimethyl-3-Nitrobenzoate (Predicted)Methyl 3-Nitrobenzoate (Reference)
Molecular FormulaC₁₁H₁₃NO₄C₈H₇NO₄
Molecular Weight (g/mol)235.23181.15
Density (g/cm³)~1.3–1.51.3 (measured)
Boiling Point (°C)320–340 (estimated)296.8 (measured)
Melting Point (°C)90–110 (estimated)78–82 (measured)
SolubilityLow in water; soluble in organic solventsSimilar behavior

Synthesis and Reaction Mechanisms

Nitration of Methyl Benzoate Derivatives

The synthesis of methyl nitrobenzoates typically involves nitration of methyl benzoate or its derivatives. For Methyl 3-nitrobenzoate, a mixture of concentrated sulfuric and nitric acids facilitates electrophilic aromatic substitution, with the ester group acting as a meta-director . Adapting this to Methyl 2,4,6-trimethyl-3-nitrobenzoate requires pre-functionalization:

  • Trimethylation: Introducing methyl groups at positions 2, 4, and 6 via Friedel-Crafts alkylation or using a directing group strategy.

  • Nitration: Subsequent nitration at position 3, leveraging the ester’s meta-directing influence.

The steric bulk of the three methyl groups may hinder nitration efficiency, necessitating optimized conditions (e.g., lower temperatures or prolonged reaction times) .

Industrial and Laboratory-Scale Production

Industrial synthesis would involve large-scale nitration reactors with stringent temperature control (<10°C) to prevent byproducts . Laboratory methods might employ stepwise functionalization:

  • Step 1: Methylation of benzoic acid derivatives.

  • Step 2: Esterification with methanol under acidic conditions.

  • Step 3: Nitration using fuming nitric acid in sulfuric acid .

Applications and Functional Utility

Pharmaceutical Intermediates

Nitrobenzoates are pivotal in synthesizing bioactive molecules. For example, Methyl 3-nitrobenzoate serves as a precursor to antihypertensive agents like candesartan. The trimethyl variant’s steric effects could modify drug-receptor interactions, potentially enhancing selectivity or metabolic stability.

Material Science

Nitroaromatic esters are explored as monomers for high-performance polymers. The methyl groups in Methyl 2,4,6-trimethyl-3-nitrobenzoate might improve thermal stability or reduce crystallinity in polymeric materials .

CompoundLD₅₀ (Oral, Rat)Hazard Codes
Methyl 3-nitrobenzoateNot availableXi (Irritant)
Methyl benzoate1,170 mg/kgNone

Comparative Analysis with Structural Analogues

Methyl 3-Nitrobenzoate vs. Trimethyl Derivative

  • Reactivity: The trimethyl variant’s steric hindrance reduces electrophilic substitution rates compared to Methyl 3-nitrobenzoate .

  • Solubility: Increased hydrophobicity due to methyl groups may limit aqueous solubility but enhance organic phase partitioning.

Positional Isomerism Effects

  • 2-Nitro vs. 3-Nitro: Nitro group position alters electronic distribution, affecting reaction pathways (e.g., 2-nitro isomers are less stable due to steric clash with ester groups).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator